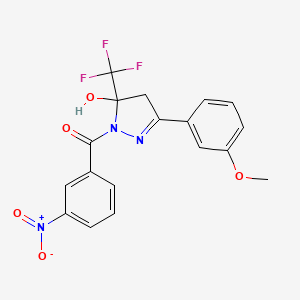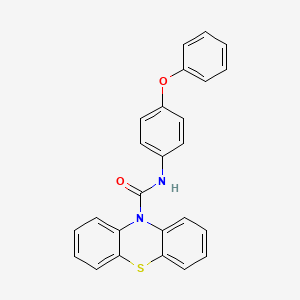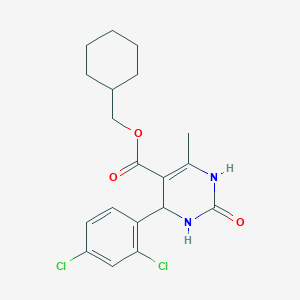![molecular formula C16H25NO3 B4923877 4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4923877.png)
4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine is a chemical compound that belongs to the class of morpholine-based drugs. It is also known as DMEM or 4-DMEM. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 4-DMEM is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the central nervous system. It has been shown to enhance the activity of GABA(A) receptors, which are responsible for inhibitory neurotransmission in the brain. This effect may contribute to its potential therapeutic effects in the treatment of anxiety and epilepsy.
Biochemical and Physiological Effects:
4-DMEM has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects in the treatment of depression. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 4-DMEM in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-DMEM is its potential toxicity and side effects, which may affect the results of experiments. It is important to use appropriate safety measures and to carefully consider the dosage and concentration of the compound in experiments.
将来の方向性
There are several potential future directions for the use of 4-DMEM in scientific research. One area of interest is its potential therapeutic effects in the treatment of neurological disorders such as epilepsy and anxiety. Another area of interest is its potential use as a tool to study the mechanisms of ion channels and receptors in the central nervous system. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
合成法
The synthesis of 4-DMEM involves a series of chemical reactions starting from 2,4-dimethylphenol. The process includes the formation of an ether linkage between the phenol and ethylene glycol, followed by the reaction with morpholine to form the final product. The yield of the synthesis is typically high, and the purity of the compound can be achieved through purification methods such as column chromatography.
科学的研究の応用
4-DMEM has been widely used in scientific research as a tool to study various biological processes. It has been shown to have potential applications in the fields of drug discovery, neuroscience, and cancer research. 4-DMEM has been used as a precursor to synthesize other compounds with potential therapeutic effects, such as anti-cancer agents and neuroprotective drugs.
特性
IUPAC Name |
4-[2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14-3-4-16(15(2)13-14)20-12-11-19-10-7-17-5-8-18-9-6-17/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJXUEDSTRQUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4923807.png)
![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923808.png)
![butyl {2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrochloride](/img/structure/B4923825.png)
![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)

![11-isopropyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4923833.png)
![ethyl 7-bromo-4,10-bis(2-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4923840.png)
![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)
![5,6-dichloro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923847.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4923852.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4923853.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923861.png)

